molecular formula C20H24N2O5S B14946030 methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B14946030
M. Wt: 404.5 g/mol
InChI Key: QGTHABNITXRZAT-UHFFFAOYSA-N
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Description

METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, an imino group, and an isopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of 4-(ethoxycarbonyl)aniline with isopentyl isothiocyanate, followed by cyclization with methyl chloroacetate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[4-(METHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE
  • METHYL 2-{[4-(BUTYLCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-ISOPENTYL-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the ethoxycarbonyl group.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 2-(4-ethoxycarbonylphenyl)imino-3-(3-methylbutyl)-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-5-27-18(24)14-6-8-15(9-7-14)21-20-22(11-10-13(2)3)17(23)12-16(28-20)19(25)26-4/h6-9,12-13H,5,10-11H2,1-4H3

InChI Key

QGTHABNITXRZAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)OC)CCC(C)C

Origin of Product

United States

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